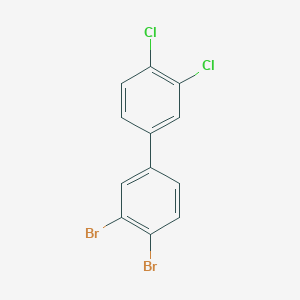

3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2Cl2/c13-9-3-1-7(5-10(9)14)8-2-4-11(15)12(16)6-8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTSQAGEJGCAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50707532 | |

| Record name | 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88194-42-7 | |

| Record name | 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 3,4 Dibromo 3 ,4 Dichloro 1,1 Biphenyl

Established Synthetic Pathways for Halogenated Biphenyls

The creation of the biphenyl (B1667301) backbone with specific halogen placements can be achieved through several established organometallic cross-coupling reactions and direct halogenation methods.

The Ullmann reaction is a classic method for the synthesis of symmetric biaryl compounds through the copper-catalyzed coupling of two aryl halide molecules at elevated temperatures. organic-chemistry.orgbyjus.com The reaction typically involves heating an aryl halide with a copper powder or a copper salt. byjus.com The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org

The general form of the Ullmann reaction is: 2 Ar-X + Cu → Ar-Ar + CuX₂

While traditionally used for symmetrical biphenyls, variations of the Ullmann reaction can be employed for the synthesis of unsymmetrical biphenyls, often by using a large excess of one of the aryl halides. byjus.com However, these reactions often require harsh conditions, such as high temperatures (typically over 200°C), and can result in low yields and side products. byjus.com Modern modifications of the Ullmann coupling, sometimes referred to as Ullmann-type reactions, may utilize palladium or nickel catalysts and can proceed under milder conditions. The reactivity of the aryl halide is crucial, with aryl iodides being the most reactive, followed by bromides and then chlorides. byjus.com

Recent advancements have focused on the use of ligands to stabilize the copper catalyst and improve yields and selectivity. These reactions can be performed in solvents like DMF (dimethylformamide) or even without a solvent. orientjchem.org

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide. tcichemicals.com This method is highly effective for the synthesis of unsymmetrical biphenyls with a high degree of functional group tolerance and generally proceeds under milder conditions than the Ullmann reaction. tcichemicals.com

The general scheme for the Suzuki-Miyaura coupling is: Ar-B(OR)₂ + Ar'-X + Base (in the presence of a Pd catalyst) → Ar-Ar'

This reaction is a powerful tool for the synthesis of various polychlorinated biphenyls (PCBs). uiowa.edu The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the catalyst. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for specific substrates. fishersci.co.uk For sterically hindered PCBs, specialized catalysts and ligands may be necessary to achieve good yields. uiowa.edu

Direct halogenation of a biphenyl core is another approach to introduce halogen atoms. This method typically involves an electrophilic aromatic substitution reaction where the biphenyl is treated with a halogen (e.g., Cl₂ or Br₂) in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃. rsc.org

However, this approach often leads to a mixture of isomers and polychlorinated or polybrominated products, making it difficult to control the specific substitution pattern required for a compound like 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl. rsc.org The directing effects of the existing substituents on the biphenyl ring will influence the position of the incoming halogen atoms. For instance, the chlorination of biphenyl in glacial acetic acid can produce dichlorobiphenyls. rsc.org Achieving a specific, unsymmetrical substitution pattern like the target molecule through direct halogenation of biphenyl itself is generally not feasible. A more controlled approach involves the halogenation of a pre-functionalized biphenyl or the coupling of pre-halogenated precursors.

Specific Routes for the Synthesis of this compound

A plausible and controlled synthesis of this compound would likely involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling, due to its high selectivity for forming unsymmetrical biphenyls. This would involve the reaction of a 3,4-dibromophenylboronic acid with a 3,4-dichloroaryl halide (or vice versa).

A potential Suzuki-Miyaura coupling route is as follows:

(3,4-dibromophenyl)boronic acid + 1-halo-3,4-dichlorobenzene → this compound

The choice of the halogen (X) on the 3,4-dichlorobenzene moiety is critical for reactivity, with iodine being the most reactive, followed by bromine. Therefore, 1,2-dichloro-4-iodobenzene (B1582313) would be a suitable coupling partner. cymitquimica.com

The efficiency of the synthesis of halogenated biphenyls via coupling reactions is highly dependent on the optimization of various parameters.

For Ullmann Coupling: Key factors to optimize include the type and activation of the copper catalyst, reaction temperature, and the choice of solvent. orientjchem.org Elevated temperatures are often required, but can also lead to side reactions. organic-chemistry.org The use of polar aprotic solvents like DMF can be beneficial. orientjchem.org

For Suzuki-Miyaura Coupling: The selection of the palladium catalyst and the associated ligand is crucial. kaznu.kz Different palladium sources such as Pd(PPh₃)₄ or PdCl₂(dppf) can be used. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., toluene/water, dioxane) also significantly impacts the reaction outcome. fishersci.co.ukmdpi.com The reaction temperature is another important variable to control to maximize yield and minimize byproducts. fishersci.co.uk

The following table summarizes typical conditions for Suzuki-Miyaura reactions for related compounds.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |

| Pd₂(dba)₃ / DPDB | K₃PO₄ | Toluene/Ethanol/Water | Reflux | - | uiowa.edu |

| Pd(acac)₂ / (t-Bu)₃PH]BF₄ | K₂CO₃ | Water/1-Butanol | 60 | 77 | google.com |

The synthesis of the target molecule relies on the availability of appropriately substituted precursors. The precursor "3,3'-dichloro-o,o'-bitolyl" is not a direct precursor for the target compound this compound. A more logical approach involves the synthesis of the two coupling partners for a Suzuki-Miyaura reaction.

Synthesis of (3,4-Dichlorophenyl)boronic acid: This precursor can be synthesized from 1-bromo-3,4-dichlorobenzene. The synthesis involves a lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent hydrolysis. A patent describes a process where bromo(3,4-dichlorophenyl)magnesium is reacted with tribromoborane, followed by hydrolysis to yield (3,4-dichlorophenyl)boronic acid in 70-80% yield. google.com

Synthesis of 3,4-Dibromophenylboronic acid: This can be prepared from 1,2-dibromobenzene. A common method involves a lithium-halogen exchange with n-butyllithium at low temperatures, followed by quenching with a trialkyl borate and acidic workup.

Synthesis of 1,2-Dichloro-4-iodobenzene: This key precursor can be synthesized through various iodination methods of 1,2-dichlorobenzene. It is also commercially available. cymitquimica.com An alternative is the chlorination of iodobenzene (B50100) to form iodobenzene dichloride, which can then be used in further reactions. orgsyn.orgwikipedia.org

The following table outlines a synthetic approach for a key precursor.

| Starting Material | Reagents | Product | Yield (%) | Ref |

| 1,3-dibromobenzene | 1. n-BuLi, -78°C; 2. Triisopropyl borate; 3. HCl (aq) | 3-Bromophenylboronic acid | - | prepchem.com |

| 1,3-dibromobenzene | 1. n-BuLi, -78°C; 2. Trimethyl borate; 3. HCl (aq) | 3-Bromophenylboronic acid | 71.9 | chemicalbook.com |

| 1-bromo-3,4-dichlorobenzene | Mg, THF then BBr₃ | (3,4-Dichlorophenyl)boronic acid | 70-80 | google.com |

| Iodobenzene | Cl₂ | Iodobenzene dichloride | 87-94 | orgsyn.org |

Green Chemistry Principles in the Synthesis of Halogenated Biphenyls

The synthesis of polyhalogenated biphenyls has traditionally involved hazardous reagents and solvents. The application of green chemistry principles aims to mitigate these environmental and health concerns.

Key green chemistry considerations for the synthesis of compounds like this compound include:

Solvent Selection: Replacing hazardous solvents with greener alternatives is a primary focus. Water, supercritical fluids, or bio-based solvents are preferred over chlorinated solvents or polar aprotic solvents like DMF. ambiopharm.com Some modern coupling reactions are being developed to proceed in solvent-free conditions, for instance by grinding the reactants together, which represents a significant green advancement.

Catalyst Efficiency and Reusability: The use of highly efficient catalysts that can be used in very low concentrations minimizes waste. researchgate.net Research into heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), is a key area of green chemistry. These catalysts can be more easily separated from the reaction mixture and recycled, reducing heavy metal contamination in the final product and waste streams.

Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted synthesis, can significantly reduce reaction times and energy consumption compared to conventional heating methods. ambiopharm.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Cross-coupling reactions like the Suzuki coupling generally have good atom economy, as the byproducts are typically simple inorganic salts.

Interactive Data Table: Green Chemistry Approaches

| Green Chemistry Principle | Application in Halogenated Biphenyl Synthesis |

| Alternative Solvents | Use of water, ionic liquids, or solvent-free conditions to replace traditional organic solvents. |

| Catalyst Recycling | Development of heterogeneous palladium or copper catalysts on solid supports for easy separation and reuse. |

| Energy Efficiency | Application of microwave irradiation or flow chemistry to reduce energy consumption and reaction times. |

| Waste Reduction | Optimizing reactions to use stoichiometric amounts of reagents and developing high-yield syntheses. |

Isotopic Labeling Strategies for Research Applications of this compound

Isotopically labeled standards are crucial for the accurate quantification of environmental contaminants and for metabolic studies. The synthesis of an isotopically labeled version of this compound, for example with Carbon-13 (¹³C) or Deuterium (B1214612) (D), would likely follow a similar synthetic pathway to the unlabeled compound, but using a labeled precursor.

A plausible strategy for preparing a ¹³C-labeled version of this compound would involve:

Starting with a labeled precursor: A commercially available, uniformly ¹³C-labeled benzene (B151609) (¹³C₆H₆) could serve as the initial starting material.

Synthesis of a labeled intermediate: The ¹³C₆-benzene would be subjected to the necessary halogenation reactions to produce either ¹³C₆-3,4-dibromophenylboronic acid or ¹³C₆-1-iodo-3,4-dichlorobenzene.

Final coupling reaction: A Suzuki-Miyaura coupling would then be performed between the ¹³C-labeled precursor and the corresponding unlabeled precursor to yield the final ¹³C-labeled this compound.

For deuterium labeling, a similar approach could be taken, starting with a deuterated benzene precursor. For instance, the synthesis of a deuterated tetrachlorobiphenyl has been achieved using 1,2-dichlorobenzene-D4 as the labeled precursor, which then undergoes borylation, iodination, and finally a Suzuki coupling. This demonstrates a viable pathway that could be adapted for the target molecule. Stable-isotope labeling is a common technique for tracking the metabolic pathways of compounds. biorxiv.org

Interactive Data Table: Isotopic Labeling Example Strategy

| Step | Description | Precursors/Reagents |

| 1 | Synthesis of Labeled Aryl Halide | ¹³C₆-Benzene, I₂, Cl₂, Nitric Acid, Sulfuric Acid |

| 2 | Synthesis of Unlabeled Boronic Acid | 1,2-Dibromobenzene, n-BuLi, Triisopropyl borate |

| 3 | Suzuki-Miyaura Coupling | ¹³C₆-1-Iodo-3,4-dichlorobenzene, 3,4-Dibromophenylboronic acid, Pd(PPh₃)₄, Base |

Advanced Spectroscopic and Structural Elucidation for Mechanistic Inquiry of 3,4 Dibromo 3 ,4 Dichloro 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Substituent Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl, ¹H and ¹³C NMR, in conjunction with two-dimensional (2D) techniques, offer unambiguous assignment of all proton and carbon signals, providing insight into the electronic effects of the halogen substituents and the molecule's preferred conformation.

¹H and ¹³C NMR Chemical Shift Interpretation

The substitution pattern on the two phenyl rings of this compound results in a unique set of signals in both ¹H and ¹³C NMR spectra. The chemical shifts are heavily influenced by the anisotropic and inductive effects of the bromine and chlorine atoms.

¹H NMR Spectroscopy: The molecule has six aromatic protons, three on each ring, leading to three distinct signals for each ring system. The protons on the dibromophenyl ring (H-2, H-5, H-6) and the dichlorophenyl ring (H-2', H-5', H-6') would exhibit predictable splitting patterns and chemical shifts. Due to the strong electron-withdrawing nature of the halogens, all proton signals are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm.

H-2 and H-2' : These protons are ortho to the inter-ring C-C bond and will appear as doublets due to coupling with H-6 and H-6', respectively.

H-5 and H-5' : These protons are situated between two halogen atoms and a proton, and would likely appear as a doublet of doublets.

H-6 and H-6' : These protons are ortho to a halogen and coupled to H-2 and H-2', appearing as doublets.

¹³C NMR Spectroscopy: The molecule possesses 12 carbon atoms, which are expected to yield 12 distinct signals in the ¹³C NMR spectrum due to the lack of symmetry. The carbons directly bonded to the electronegative halogens (C-3, C-4, C-3', C-4') will be significantly deshielded and shifted downfield. The ipso-carbons (C-1, C-1') involved in the biphenyl (B1667301) linkage are also influenced by the substituents on the adjacent ring.

Predicted NMR Chemical Shifts for this compound

This table presents predicted values based on established substituent effects in related halogenated biphenyls. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-1 | - | ~139-141 |

| C-2 | ~7.6-7.8 (d) | ~129-131 |

| C-3 | - | ~124-126 |

| C-4 | - | ~127-129 |

| C-5 | ~7.4-7.6 (dd) | ~132-134 |

| C-6 | ~7.2-7.4 (d) | ~130-132 |

| C-1' | - | ~138-140 |

| C-2' | ~7.7-7.9 (d) | ~128-130 |

| C-3' | - | ~133-135 |

| C-4' | - | ~131-133 |

| C-5' | ~7.5-7.7 (dd) | ~127-129 |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for confirming the structural assignments made from 1D spectra. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the same aromatic ring. Specifically, cross-peaks would be expected between H-2 and H-6, and between H-5 and H-6 on the dibrominated ring, and similarly for the H-2'/H-6' and H-5'/H-6' pairs on the dichlorinated ring. This confirms the positions of the protons relative to each other on each ring. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov An HSQC spectrum would definitively link each proton signal (e.g., H-2, H-5, H-6) to its corresponding carbon signal (C-2, C-5, C-6), providing a robust framework for the carbon skeleton assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for piecing together the entire molecular structure. Key correlations would include:

The proton at H-2 showing correlations to the halogenated carbon C-4 and the ipso-carbon C-1.

The proton at H-6 showing correlations to C-4 and C-5.

Crucially, correlations across the biphenyl linkage, such as from H-2 to C-1' and from H-2' to C-1, would confirm the connectivity of the two aromatic rings.

Mass Spectrometry for Isotopic Abundance and Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to sub-ppm levels). longdom.org This allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₂H₆Br₂Cl₂), HRMS is essential for confirmation.

The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) creates a highly characteristic isotopic cluster for the molecular ion [M]⁺•. The precise masses and relative abundances of these isotopes result in a distinctive pattern of peaks (M, M+2, M+4, M+6, M+8) that serves as a definitive fingerprint for a compound containing two Br and two Cl atoms. The calculated monoisotopic mass for C₁₂H₆⁷⁹Br₂³⁵Cl₂ is 389.8210 Da.

Fragmentation Patterns and Mechanistic Interpretation

Under electron ionization (EI), this compound will undergo fragmentation, providing valuable structural information. The fragmentation pathways are typically dominated by the loss of the halogen substituents, which are the weakest bonds.

Common fragmentation steps for halogenated biphenyls include:

Loss of a Halogen Radical: The initial fragmentation is often the loss of a bromine radical ([M-Br]⁺) due to the weaker C-Br bond compared to the C-Cl bond. Loss of a chlorine radical ([M-Cl]⁺) is also expected.

Sequential Halogen Loss: The resulting ions can undergo further loss of halogen atoms, leading to fragments like [M-Br-Cl]⁺ and [M-2Br-2Cl]⁺.

Loss of Dihalogen: Elimination of neutral dihalogen molecules such as Cl₂, Br₂, and BrCl can also occur, leading to ions like [M-Br₂]⁺• and [M-BrCl]⁺•.

Biphenyl Cation: Complete loss of all halogens would ultimately lead to the biphenyl cation radical [C₁₂H₆]⁺•.

Predicted Major Fragments in the Mass Spectrum of this compound

| Ion | Predicted m/z (using ⁷⁹Br, ³⁵Cl) | Description |

|---|---|---|

| [C₁₂H₆Br₂Cl₂]⁺• | 390 | Molecular Ion (M⁺•) |

| [C₁₂H₆BrCl₂]⁺ | 311 | Loss of a Br radical |

| [C₁₂H₆Br₂Cl]⁺ | 355 | Loss of a Cl radical |

| [C₁₂H₆Cl₂]⁺• | 222 | Loss of a Br₂ molecule |

| [C₁₂H₆BrCl]⁺• | 266 | Loss of a BrCl molecule |

| [C₁₂H₆Br₂]⁺• | 310 | Loss of a Cl₂ molecule |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Dynamics

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands:

Aromatic C-H Stretching: Weak to medium bands are expected in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretching: A series of sharp peaks, characteristic of the benzene (B151609) ring, would appear in the 1600-1450 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane C-H bending vibrations will be present in the 1300-690 cm⁻¹ fingerprint region. The specific pattern of the out-of-plane bands can help confirm the substitution pattern on the aromatic rings.

C-Cl and C-Br Stretching: These vibrations give rise to strong absorptions at lower wavenumbers. C-Cl stretches typically appear in the 850-550 cm⁻¹ range, while the heavier C-Br bond vibrates at an even lower frequency, generally in the 680-500 cm⁻¹ range. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric and non-polar vibrations. For this molecule, prominent Raman signals would be expected for:

Symmetric Ring Breathing: The symmetric stretching and contracting of the aromatic rings give rise to strong Raman bands, often near 1000 cm⁻¹.

Inter-ring C-C Stretch: The stretching vibration of the C1-C1' bond connecting the two phenyl rings is often a strong feature in the Raman spectra of biphenyls. researchgate.net

C-X Symmetric Stretching: Symmetric C-Cl and C-Br stretching modes would also be Raman active. The analysis of these bands can be compared to related compounds like 3,3',4,4'-tetrachlorobiphenyl (B1197948) to aid in assignments. nih.gov

Together, these spectroscopic methods provide a comprehensive and detailed structural characterization of this compound, enabling its unambiguous identification and a deeper understanding of its chemical nature.

X-ray Crystallography for Solid-State Structure and Torsional Angle Analysis

Despite the importance of this technique, specific crystallographic data for this compound are not currently available in published literature or crystallographic databases. Should such data become available, it would be presented in a format similar to the table below. For illustrative purposes, the table includes parameters that would be determined.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₆Br₂Cl₂ |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Torsional Angle (°) | Data not available |

Chiroptical Spectroscopies (CD, ORD) for Atropisomeric Studies

Due to the substitution pattern of this compound, which lacks ortho-substituents, the barrier to rotation around the central carbon-carbon single bond is expected to be relatively low. Consequently, this compound is not expected to exhibit stable atropisomers at room temperature. Atropisomerism typically arises when bulky groups at the ortho positions restrict rotation, leading to separable, non-superimposable mirror-image conformers (enantiomers). pharmaguideline.comepa.gov

However, chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are the definitive methods for investigating and characterizing chiral molecules, including stable atropisomers.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. nist.govmdpi.com A CD spectrum shows positive or negative peaks (known as Cotton effects) in the regions of UV-Vis absorption of the chromophore. The sign and magnitude of these peaks are characteristic of the absolute configuration of the enantiomers.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. slideshare.net An ORD spectrum provides information about the stereochemistry of a molecule and can be used to determine its absolute configuration.

For a biphenyl to be studied by these techniques, it would first need to be resolved into its separate enantiomers, which is only possible if the rotational barrier is high enough to prevent racemization. Given the substitution pattern of this compound, it is unlikely to be resolvable into stable atropisomers.

As with the crystallographic data, there are no published CD or ORD spectroscopic data for this compound in the scientific literature. If the compound were found to have stable atropisomers, the data would be summarized as follows.

Interactive Data Table: Chiroptical Data for Atropisomers of this compound

| Spectroscopic Technique | Parameter | Value |

| Circular Dichroism (CD) | Wavelength of Cotton Effect (nm) | Data not available |

| Molar Ellipticity (deg·cm²/dmol) | Data not available | |

| Optical Rotatory Dispersion (ORD) | Specific Rotation [α] (deg) | Data not available |

| Wavelength (nm) | Data not available |

Chemical Reactivity and Transformation Pathways of 3,4 Dibromo 3 ,4 Dichloro 1,1 Biphenyl

Nucleophilic Substitution Reactions on Halogenated Biphenyls

Aryl halides, including halogenated biphenyls, are generally resistant to classic Sₙ1 and Sₙ2 reaction mechanisms due to the high energy of a potential aryl cation and the steric impossibility of a backside attack on an sp²-hybridized carbon. libretexts.org However, under specific conditions, they can undergo nucleophilic aromatic substitution, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com

The predominant mechanism for nucleophilic substitution on electron-poor aromatic rings like that of 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl is the bimolecular addition-elimination (SₙAr) mechanism. masterorganicchemistry.com This two-step process is initiated by the attack of a nucleophile on a carbon atom bearing a leaving group (in this case, a halogen).

Addition Step: The nucleophile adds to the aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org This step temporarily disrupts the aromaticity of the ring.

Elimination Step: The aromaticity is restored as the leaving group (a halide ion) is expelled from the Meisenheimer complex.

The presence of strongly electron-withdrawing substituents, such as the bromine and chlorine atoms on the biphenyl (B1667301) rings, is crucial for this mechanism. These groups stabilize the negative charge of the Meisenheimer complex through resonance and inductive effects, thereby lowering the activation energy of the reaction. masterorganicchemistry.com Quantum chemical calculations on polychlorinated biphenyls (PCBs) have shown that such nucleophilic substitution reactions are most effective on highly chlorinated substrates. nih.gov

Regioselectivity in SₙAr reactions is determined by several factors, including the position of the activating groups and the nature of the leaving group.

Electronic Effects: Nucleophilic attack is fastest when the negative charge of the intermediate can be effectively delocalized by electron-withdrawing groups at the ortho and para positions relative to the site of attack. masterorganicchemistry.com In this compound, each halogen has other halogens at its ortho and meta positions, providing activation across both rings.

Leaving Group Ability: The strength of the carbon-halogen bond is a critical factor. Weaker bonds are more easily broken in the elimination step. The bond dissociation energies for carbon-halogen bonds decrease down the group (C-F > C-Cl > C-Br > C-I). libretexts.org This suggests that the C-Br bonds in this compound would be cleaved more readily than the C-Cl bonds, making bromide a better leaving group than chloride. Consequently, nucleophilic substitution is more likely to occur on the dibrominated ring.

Steric Effects: The bulky nature of the halogen atoms, particularly bromine, can create steric hindrance that may influence the approach of the nucleophile, potentially favoring attack at the less sterically crowded positions.

| Bond Type | Average Bond Energy (kJ/mol) | Implication for Reactivity |

| C-Cl | 346 | Stronger bond, less likely to be the leaving group. libretexts.org |

| C-Br | 290 | Weaker bond, more likely to be the leaving group. libretexts.org |

Electrophilic Aromatic Substitution Reactions

While biphenyl itself is generally more reactive towards electrophiles than benzene (B151609) and directs incoming substituents to the ortho and para positions, the presence of deactivating groups drastically alters this reactivity. pearson.comquora.comquora.com The four halogen atoms on this compound are strongly deactivating due to their inductive electron withdrawal, making the rings significantly electron-deficient.

Photochemical Transformation Mechanisms

Photodegradation is a significant transformation pathway for polyhalogenated biphenyls in the environment. This can occur through direct absorption of light or via sensitization.

Direct photolysis involves the absorption of ultraviolet (UV) radiation by the molecule, which excites it to a higher energy state. This excess energy can lead to the cleavage of a carbon-halogen bond. nih.gov The primary mechanism for the photolysis of halogenated biphenyls is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, leading to the formation of less-halogenated biphenyls. nih.gov

For this compound, the difference in bond energy between C-Br and C-Cl bonds is the most critical factor in determining the initial photolysis pathway. The C-Br bond is substantially weaker and thus more susceptible to photochemical cleavage. libretexts.org Therefore, direct photolysis is expected to proceed via initial loss of bromine atoms, producing bromodichlorobiphenyl and dichlorobiphenyl congeners before subsequent, slower, dechlorination occurs.

Sensitized photodegradation occurs when another molecule in the system, a "sensitizer," absorbs light energy and transfers it to the halogenated biphenyl, which then undergoes degradation. This process is environmentally relevant as it allows for degradation to occur at wavelengths of light that may not be strongly absorbed by the target compound itself. Natural substances like dissolved organic matter can act as photosensitizers, mediating indirect dechlorination through the formation of reactive species.

Reductive Dehalogenation Processes

Reductive dehalogenation is a critical transformation pathway for polyhalogenated biphenyls, involving the removal of a halogen atom and its replacement with a hydrogen atom. This process can occur through various mechanisms, significantly altering the compound's structure and toxicity.

Catalytic hydrogenation is an effective method for the dehalogenation of PHBs. This process typically involves a metal catalyst, a hydrogen source, and a base. Palladium-based catalysts, in particular, have shown high efficiency in the hydrodehalogenation of polychlorinated biphenyls. rsc.orgrsc.org For instance, palladium N-heterocyclic carbene complexes have been used for the complete dehalogenation of various PCB congeners, including tetra-chlorobiphenyls, at room temperature using isopropanol (B130326) as the hydrogen source and sodium hydroxide (B78521) as the base. rsc.org The reaction proceeds with excellent yields even at very low catalyst loadings. rsc.org

Another approach involves the use of palladium or palladium/iron nanoparticles. nih.govnih.gov In studies with 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), these nanoparticles have been shown to effectively remove chlorine atoms, leading to the formation of less chlorinated biphenyls and ultimately, biphenyl. nih.govnih.gov The use of bimetallic Fe/Pd nanoparticles can be particularly advantageous as the iron serves as the reducing agent while palladium acts as the catalyst. The general mechanism involves the oxidative addition of the aryl-halide bond to the palladium(0) surface, followed by hydrogenolysis.

Microbial reductive dehalogenation is a key process in anaerobic environments. oup.comnih.govpsu.edu Specific anaerobic microorganisms, such as those from the Dehalococcoides genus, can utilize halogenated biphenyls as electron acceptors in a process known as dehalorespiration. nih.govnih.gov Studies on various PCB congeners have shown that dehalogenation often occurs preferentially at the meta and para positions. epa.gov For a compound like this compound, it is expected that the bromine atoms would be removed more readily than the chlorine atoms due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This has been observed in studies with mixed halogenated compounds. Complete dehalogenation to biphenyl has been observed for brominated biphenyls in anaerobic sediments. nih.gov

Table 1: Examples of Catalytic Systems for Hydrodehalogenation of Polychlorinated Biphenyls

| Catalyst System | Hydrogen Source | Base | Target Compound Example | Outcome | Reference |

| [Pd(μ-Cl)Cl(IPr)]₂ | Isopropanol | NaOH | Decachlorobiphenyl | Complete conversion to biphenyl | rsc.org |

| Fe/Pd nanoparticles | H₂ | - | 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Lower chlorinated intermediates and biphenyl | nih.govnih.gov |

| Pd/AC | H₂ | Et₃N | 2,4,4'-Trichlorobiphenyl (PCB 28) | Near 100% dechlorination | tandfonline.com |

This table is interactive and provides examples of catalytic systems used for the dehalogenation of related polychlorinated biphenyls.

Reductive elimination is a fundamental step in many organometallic catalytic cycles, including those involved in dehalogenation. wikipedia.org It is the reverse of oxidative addition and involves the formation of a new bond between two ligands on a metal center, with a concurrent reduction in the metal's oxidation state. wikipedia.org

In the context of dehalogenation, after the oxidative addition of the carbon-halogen bond to a metal center (e.g., Palladium(0)), the resulting organometallic complex can undergo further reactions. For a complete hydrogenation, a hydride ligand (from the hydrogen source) would replace the halide on the metal center. The subsequent reductive elimination of the aryl group and the hydride would form the dehalogenated biphenyl and regenerate the active catalyst.

The rate and thermodynamics of reductive elimination of aryl halides from metal centers, such as palladium(II), are influenced by several factors. nih.govacs.org Studies have shown that the electronic properties of the halide are a key determinant. nih.gov For instance, while the reductive elimination of aryl chlorides is often the most thermodynamically favorable, it can be the slowest kinetically. Conversely, the reductive elimination of aryl bromides can be faster. nih.gov The steric bulk of other ligands on the metal center also plays a crucial role; bulky phosphine (B1218219) ligands can induce reductive elimination. acs.org For this compound, this suggests that the C-Br bonds would likely undergo reductive elimination from a metal center at a different rate than the C-Cl bonds.

Oxidative Transformation Pathways

Oxidative transformations of polyhalogenated biphenyls are significant, particularly in biological systems and through advanced oxidation processes. These pathways can lead to hydroxylated products or even the cleavage of the aromatic rings.

In mammals, the primary route of metabolism for PCBs is through oxidation mediated by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites (OH-PCBs). nih.govresearchgate.net This process increases the water solubility of the compounds, facilitating their excretion. nih.gov The hydroxylation can proceed either through direct insertion of a hydroxyl group or via an arene oxide (epoxide) intermediate. nih.gov The latter is particularly relevant for PCBs with adjacent non-halogenated carbon atoms.

For a compound analogous to this compound, such as 3,3',4,4'-tetrachlorobiphenyl (PCB 77), studies have identified specific hydroxylated metabolites. In experiments with rat CYP1A1, PCB 77 was metabolized to 4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl and even a dechlorinated and hydroxylated product, 4'-hydroxy-3,3',4-trichlorobiphenyl. nih.govkobe-u.ac.jpkobe-u.ac.jp Human CYP1A1, however, only produced the former. nih.gov This highlights species-specific differences in metabolic pathways. Plants, like poplars, have also been shown to hydroxylate PCB 77, producing metabolites such as 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl and 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl. nih.govnih.gov

Given these findings, it is plausible that this compound would undergo similar hydroxylation reactions, likely at the ortho positions (positions 2, 5, 2', or 5') which are unsubstituted. The formation of an epoxide intermediate across the 5-6 or 5'-6' carbons is a probable mechanism leading to these hydroxylated products.

Table 2: Identified Hydroxylated Metabolites of 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) in Different Systems

| Biological System | Metabolite(s) | Reference |

| Rat CYP1A1 | 4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl, 4'-hydroxy-3,3',4-trichlorobiphenyl | nih.govkobe-u.ac.jpkobe-u.ac.jp |

| Human CYP1A1 | 4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl | nih.gov |

| Poplar Plants | 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl, 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl | nih.govnih.gov |

This table is interactive and shows the hydroxylated metabolites formed from the analogous compound PCB 77.

The complete degradation of the biphenyl structure involves the cleavage of one or both aromatic rings. This is a common pathway in the aerobic metabolism of PCBs by various bacteria and fungi. nih.govnih.gov The process is typically initiated by a dioxygenase enzyme, which introduces two hydroxyl groups onto one of the aromatic rings, forming a cis-dihydrodiol. nih.gov For PCBs, this initial attack usually occurs on a less halogenated ring at adjacent, unsubstituted carbon atoms (e.g., at the 2,3- or 5,6-positions).

This dihydrodiol is then dehydrogenated to a catechol, which is the substrate for ring cleavage by another dioxygenase. The cleavage can occur either between the two hydroxyl groups (ortho-cleavage) or adjacent to one of them (meta-cleavage), leading to the formation of chlorinated muconic acids or semialdehydes, respectively. These intermediates are then further metabolized.

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also capable of degrading PCBs. usda.gov Studies with 4,4'-dichlorobiphenyl (B164843) have shown its degradation to 4-chlorobenzoic acid and 4-chlorobenzyl alcohol, indicating a ring cleavage mechanism. usda.gov For a compound like this compound, the presence of halogens on both rings would make it more resistant to this type of degradation compared to less halogenated congeners. However, initial reductive dehalogenation could make the resulting products more susceptible to subsequent oxidative ring cleavage.

Environmental Occurrence, Distribution, and Transport Dynamics of 3,4 Dibromo 3 ,4 Dichloro 1,1 Biphenyl

Source Identification and Emission Inventories (Anthropogenic vs. Natural)

The presence of 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl in the environment is exclusively attributed to human activities. Like other PBBs and PCBs, there are no known natural sources of this compound. nih.gov Its origins are linked to industrial processes, either as an unintentional byproduct or as a component of commercial mixtures.

Historically, PBBs were utilized as flame retardants in a variety of products, including plastics for electronic housings, textiles, and foams. cdc.gov The production of PBBs in the United States ceased in the late 1970s due to concerns about their persistence and potential health effects. nih.gov Releases into the environment could have occurred during the manufacturing process, from the disposal of products containing these chemicals, or through the incineration of materials containing brominated flame retardants. cdc.govnih.gov

Similarly, PCBs were used as coolants and insulating fluids in electrical equipment such as transformers and capacitors. The manufacture of PCBs was also banned in many countries in the 1970s. Mixed halogenated biphenyls like this compound could be formed as impurities during the production of both PBBs and PCBs or during the combustion of materials containing these compounds.

Table 1: Potential Anthropogenic Sources of this compound

| Source Category | Specific Examples |

| Industrial Production | Byproduct in the manufacturing of PBBs and PCBs. |

| Product Use & Disposal | Leaching from old electronic equipment, plastics, and other materials containing PBB-based flame retardants. |

| Combustion Processes | Incomplete combustion of waste containing brominated and chlorinated compounds. |

| Legacy Contamination | Release from old industrial sites and landfills where PBB and PCB-containing materials were disposed of. |

Atmospheric Transport and Deposition Mechanisms

The atmospheric transport of this compound is a critical pathway for its distribution from source regions to remote areas. This process is governed by its physical and chemical properties, which dictate its behavior in the atmosphere.

Gas-Particle Partitioning

Once released into the atmosphere, this compound will exist in both the gas phase and adsorbed to atmospheric particles. The distribution between these two phases, known as gas-particle partitioning, is a key factor in its atmospheric lifetime and transport distance. This partitioning is influenced by factors such as the compound's vapor pressure, the ambient temperature, and the concentration and characteristics of atmospheric particulate matter.

Compounds with lower vapor pressures tend to adsorb more readily to particles. Given its relatively large molecular weight and halogen substitution, this compound is expected to have a low vapor pressure, favoring its association with particulate matter. This partitioning can be described by the partitioning coefficient, Kp.

Table 2: Estimated Physicochemical Properties Influencing Gas-Particle Partitioning

| Property | Estimated Value Range for Similar Compounds | Significance for Atmospheric Transport |

| Molecular Weight | ~300 - 500 g/mol | Higher molecular weight generally leads to lower vapor pressure. |

| Vapor Pressure | Low | Favors partitioning to the particle phase. |

| Octanol-Air Partitioning Coefficient (Koa) | High | Indicates a tendency to partition from the air to organic matter, including aerosols. |

Note: Specific experimental data for this compound are limited. The values presented are estimates based on the properties of other PBB and PCB congeners.

The association with atmospheric particles can protect the compound from degradation by hydroxyl radicals in the gas phase, thereby extending its atmospheric lifetime and allowing for long-range transport.

Long-Range Atmospheric Transport Models

The potential for this compound to be transported over long distances is assessed using various atmospheric transport models. These models integrate meteorological data with the chemical's physical properties to simulate its movement and deposition.

Long-range transport models have demonstrated that persistent organic pollutants (POPs) like PBBs and PCBs can be transported across continents and oceans, leading to their presence in remote ecosystems such as the Arctic. The movement of these compounds is often described as a "grasshopper effect," where they undergo cycles of volatilization and deposition as they move from warmer to colder regions.

Aquatic Distribution and Sediment-Water Partitioning

In aquatic environments, the behavior of this compound is primarily governed by its hydrophobic nature. Its low water solubility and high affinity for organic matter drive its partitioning from the water column to sediments and biota.

Sorption to Particulate Matter

Due to its hydrophobicity, this compound will readily adsorb to suspended particulate matter and organic carbon in the water column. This process, known as sorption, significantly influences its transport and fate in aquatic systems. The extent of sorption is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for the compound to associate with particulate matter.

Table 3: Estimated Partitioning Behavior in Aquatic Systems

| Parameter | Estimated Value Range for Similar Compounds | Implication for Aquatic Distribution |

| Water Solubility | Very Low | Limits its concentration in the dissolved phase. |

| Octanol-Water Partition Coefficient (Kow) | High (log Kow > 5) | Indicates strong hydrophobicity and a high potential for bioaccumulation and sorption to organic matter. |

| Organic Carbon-Water Partition Coefficient (Koc) | High | Suggests strong binding to sediment and suspended solids. |

Note: The values are illustrative and based on data for other PBB and PCB congeners due to the lack of specific experimental data for this compound.

Sediment Burial and Resuspension

Following sorption to particulate matter, this compound can be removed from the water column through sedimentation. Over time, this leads to the accumulation of the compound in the bottom sediments of lakes, rivers, and oceans. These sediments can act as a long-term sink for this persistent pollutant.

However, the burial of this compound in sediments is not necessarily a permanent removal mechanism. Physical disturbances such as bioturbation (mixing by organisms), currents, and storm events can lead to the resuspension of contaminated sediments. This resuspension can re-introduce the compound into the water column, making it available again to aquatic organisms and potentially leading to further transport. The dynamic interplay between sediment burial and resuspension can result in sediments acting as both a sink and a secondary source of contamination over extended periods.

Soil Contamination and Leaching Potential

The potential for soil contamination by this compound and its subsequent movement through the soil profile is a critical aspect of its environmental fate. The mobility and leaching of such non-ionic, hydrophobic compounds are largely governed by their sorption characteristics to soil organic carbon and their persistence in the soil environment.

The leaching potential of organic compounds in soil can be estimated using models like the Attenuation Factor (AF), which considers factors such as the pesticide's half-life (t½) and its organic carbon-water partition coefficient (Koc). researchgate.net Compounds with longer half-lives and lower Koc values are generally more prone to leaching. researchgate.net For instance, pesticides like Tebuthiuron and Hexazinone, which have half-lives exceeding 90 days and Koc values below 80 mL/g, exhibit high leaching potential. researchgate.net

Given the high hydrophobicity expected of a dibromo-dichloro-biphenyl congener, it is likely to have a high Koc value, leading to strong adsorption to soil organic matter. This strong binding would, in turn, reduce its mobility and leaching potential into groundwater. However, its persistence, a characteristic of halogenated biphenyls, means that it could remain in the upper soil layers for extended periods, posing a long-term contamination risk. The rate of downward movement would also be influenced by soil type, with soils having lower field capacity, such as sandy soils, potentially allowing for greater leaching. researchgate.net

Table 1: Factors Influencing Soil Leaching Potential

| Parameter | Influence on Leaching Potential | Rationale |

| Half-life (t½) | Longer half-life increases leaching potential. | The compound persists longer in the soil, allowing more time for it to be transported downwards with infiltrating water. |

| Sorption Coefficient (Koc) | Lower Koc increases leaching potential. | A lower Koc indicates weaker binding to soil organic matter, making the compound more available in the soil solution for transport. |

| Soil Type | Soils with low field capacity (e.g., sandy soils) increase leaching potential. researchgate.net | Low field capacity results in faster water travel times, increasing the potential for the compound to be carried to lower soil depths. researchgate.net |

| Net Recharge Rate | Higher recharge rates increase leaching potential. | More water moving through the soil profile can carry more of the dissolved compound downwards. |

This table is a generalized representation based on established principles of soil science and pesticide leaching. researchgate.net

Bioaccumulation and Biomagnification in Ecological Food Webs (Mechanistic Pathways)

Bioaccumulation is the process where organisms accumulate chemicals from both their environment (water, soil, air) and their food. up.pt For lipophilic compounds like this compound, this can lead to concentrations in the organism that are significantly higher than in the surrounding environment. up.pt Biomagnification is the subsequent increase in the concentration of these chemicals at successively higher levels in a food web.

The bioaccumulation of hydrophobic organic chemicals is a complex process driven by partitioning behavior and the organism's physiology. sfu.ca The main driving forces include the chemical's partitioning between water and the organism, dietary uptake and digestion, metabolic transformation, and growth dilution. sfu.ca

The uptake of this compound by aquatic organisms is expected to occur primarily through two routes: direct uptake from the water across respiratory surfaces (gills) and dietary intake. The efficiency of uptake from water is related to the compound's hydrophobicity.

Once absorbed, the distribution and elimination (depuration) of the compound are critical. For less-chlorinated PCBs, metabolism plays a significant role. nih.gov For example, studies on 3,3',4,4'-tetrachlorobiphenyl (B1197948) (CB 77) in channel catfish have shown that it can be metabolized, although the extent may be influenced by factors like prior exposure and enzyme induction. nih.gov The metabolites can then be excreted, though some may be retained in tissues. nih.govnih.gov

The depuration rate is often slower for more lipophilic and persistent compounds, leading to a higher net bioaccumulation. The sequestration of such compounds in lipid-rich tissues can delay the onset of any potential toxicity, but they can be mobilized during periods of lipid utilization, such as reproduction or starvation. up.pt

Trophic transfer is the movement of a contaminant from one trophic level to the next through consumption. The efficiency of this transfer is a key determinant of biomagnification. For highly hydrophobic and persistent compounds, trophic transfer is a significant pathway for accumulation in top predators.

The gastrointestinal magnification of organic chemicals is a key mechanistic component of trophic transfer. sfu.ca As food is digested, the contaminant can become more concentrated in the remaining gut contents and subsequently be absorbed with high efficiency. Models of bioaccumulation incorporate these mechanistic details to predict chemical concentrations in various organisms within a food web. sfu.ca

Biotransformation and Microbial Degradation of 3,4 Dibromo 3 ,4 Dichloro 1,1 Biphenyl in Environmental Systems

Aerobic Biodegradation Pathways

Aerobic biodegradation of halogenated biphenyls is primarily a co-metabolic process, driven by microorganisms that utilize other carbon sources for growth. The initial enzymatic attack is typically oxidative, targeting the biphenyl (B1667301) ring structure.

Co-metabolism and Broad Specificity Enzymes (e.g., dioxygenases)

The aerobic breakdown of 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl is often initiated by bacteria that can grow on biphenyl or other structurally similar aromatic compounds. nih.gov This process is known as co-metabolism, where the degradation of the halogenated biphenyl does not support microbial growth, but occurs due to the action of broad-specificity enzymes induced by the primary growth substrate. nih.gov

The key enzymes in this process are biphenyl dioxygenases (BPDOs), which are multi-component enzyme systems. nih.gov These enzymes exhibit relaxed substrate specificity, allowing them to recognize and oxidize a range of halogenated biphenyl congeners. The initial step involves the insertion of two hydroxyl groups onto one of the aromatic rings of the biphenyl molecule. ub.edu For a compound like this compound, the dioxygenase would likely attack an available pair of adjacent, unsubstituted carbon atoms, if available, or a less halogenated ring. The presence of halogens at the 3, 4, 3', and 4' positions means the enzyme must attack a halogen-substituted ring, a process influenced by the number and position of the substituents.

| Enzyme Class | Function in Aerobic Biodegradation | Example Substrates |

| Biphenyl Dioxygenase (BPDO) | Catalyzes the initial dihydroxylation of the aromatic ring. | Biphenyl, Polychlorinated Biphenyls (PCBs), Polybrominated Biphenyls (PBBs) |

| Dihydrodiol Dehydrogenase | Rearomatizes the dihydrodiol intermediate to form a dihydroxylated biphenyl. | cis-2,3-dihydro-2,3-dihydroxybiphenyl |

| Extradiol Dioxygenase | Cleaves the aromatic ring of the catechol intermediate. | 2,3-dihydroxybiphenyl |

Ring Hydroxylation and Cleavage Mechanisms

Following the initial dioxygenase attack, the aerobic pathway proceeds through a series of enzymatic reactions leading to the cleavage of the aromatic ring.

Ring Hydroxylation : The biphenyl dioxygenase attacks one of the aromatic rings of this compound, incorporating two oxygen atoms to form an unstable cis-dihydrodiol intermediate. This hydroxylation can occur on either the dibrominated or the dichlorinated ring.

Dehydrogenation : A dihydrodiol dehydrogenase then oxidizes the cis-dihydrodiol, leading to its rearomatization and the formation of a dihydroxylated biphenyl, such as a brominated or chlorinated dihydroxybiphenyl.

Ring Cleavage : The resulting catechol-like compound is a substrate for another dioxygenase, typically an extradiol dioxygenase, which cleaves the aromatic ring between the two hydroxyl groups (meta-cleavage). nih.gov This cleavage results in the formation of a halogenated 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) derivative.

Downstream Metabolism : The ring cleavage product enters a downstream metabolic pathway where it is further broken down by hydrolases and other enzymes into smaller organic acids and eventually mineralized to carbon dioxide, water, and halide ions. ub.edu

The efficiency of this entire process is highly dependent on the specific congener, with the pattern of halogenation significantly influencing the susceptibility of the molecule to enzymatic attack and subsequent degradation. nih.gov

Anaerobic Reductive Dehalogenation Pathways

Under anaerobic conditions, such as those found in submerged sediments and certain soils, a different microbial process known as reductive dehalogenation is the primary mechanism for the biotransformation of highly halogenated biphenyls. epa.gov

Dehalorespiration and Specific Dehalogenase Enzymes

Anaerobic reductive dehalogenation involves the removal of halogen atoms (bromine or chlorine) from the biphenyl structure, with the halogenated compound serving as a terminal electron acceptor in a microbial respiratory process called dehalorespiration. nih.govnih.gov This process is mediated by specific anaerobic bacteria that gain energy for growth by removing halogens. nih.govresearchgate.net

The key enzymes involved are reductive dehalogenases. These enzymes catalyze the cleavage of the carbon-halogen bond, replacing the halogen with a hydrogen atom. This process sequentially reduces the number of halogen substituents on the biphenyl rings, resulting in less halogenated and consequently less toxic congeners. epa.gov These lower-halogenated products are also more susceptible to subsequent aerobic degradation. epa.gov

Regioselectivity of Halogen Removal

Reductive dehalogenation is not a random process; it exhibits significant regioselectivity, meaning that halogens at certain positions are preferentially removed. For mixed halogenated compounds like this compound, this selectivity is influenced by both the type of halogen and its position on the ring.

Halogen Type : Carbon-bromine bonds are generally weaker and have a higher reduction potential than carbon-chlorine bonds. Consequently, bromine atoms are typically removed more readily and at a faster rate than chlorine atoms during reductive dehalogenation.

Halogen Position : For polychlorinated biphenyls (PCBs), dehalogenation occurs primarily from the meta and para positions, while ortho chlorines are more resistant to removal. epa.gov This pattern is also expected to apply to this compound.

Therefore, the expected sequence of dehalogenation for this compound would involve the preferential removal of bromine atoms from the 3, 4, 3', or 4' positions, followed by the slower removal of chlorine atoms from the remaining halogenated positions.

| Halogen Position | Likelihood of Removal | Rationale |

| Bromine (meta, para) | High | Weaker C-Br bond energy; preferred position for enzymatic attack. |

| Chlorine (meta, para) | Moderate | Stronger C-Cl bond; removal typically occurs after debromination. |

| Ortho-Halogens | Low | Steric hindrance often makes ortho positions less accessible to dehalogenase enzymes. |

Fungal Biotransformation Mechanisms

Fungi, particularly white-rot fungi, possess powerful and non-specific enzymatic systems that can transform a wide array of persistent organic pollutants, including halogenated biphenyls. mdpi.com

Fungal degradation is primarily an oxidative process mediated by extracellular ligninolytic enzymes, such as lignin peroxidases (LiP), manganese peroxidases (MnP), and laccases. mdpi.com These enzymes are part of the fungus's natural system for degrading lignin, a complex polymer in wood. Due to their low substrate specificity, these enzymes can also attack the structure of this compound. mdpi.com

The transformation process can involve:

Hydroxylation : Fungal enzymes can introduce hydroxyl groups onto the aromatic rings, a reaction often mediated by cytochrome P450 monooxygenases as well. This initial step increases the water solubility of the compound and can be a prelude to ring cleavage.

Ring Cleavage : Similar to aerobic bacteria, fungi can cleave the aromatic rings of halogenated biphenyls, leading to their breakdown.

Dehalogenation : Fungi can also directly remove halogen atoms from the biphenyl structure.

Fungal biotransformation is often a co-metabolic process and can lead to the formation of various hydroxylated and dehalogenated intermediates. mdpi.comnih.gov The ability of fungi to degrade these compounds makes them potential candidates for use in bioremediation strategies for contaminated soils and sediments.

Enzyme Systems Involved in Xenobiotic Metabolism of Halogenated Biphenyls (e.g., Cytochrome P450 enzymes)

The biotransformation of halogenated biphenyls, such as this compound, in vertebrates and other eukaryotic organisms is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov These monooxygenases play a crucial role in the metabolism of a wide array of xenobiotic compounds. The initial and rate-limiting step in the metabolism of polychlorinated biphenyls (PCBs) is the insertion of a single oxygen atom into the biphenyl structure, often forming an epoxide intermediate. This is followed by rearrangement to form hydroxylated metabolites (OH-PCBs). nih.gov

The specific CYP isoforms involved and the resulting metabolite profiles are highly dependent on the structure of the biphenyl congener, including the number and position of halogen substituents. For instance, different CYP isoforms exhibit distinct regioselectivity for hydroxylation. Polyhalogenated biphenyls can be categorized into two main classes of CYP inducers: phenobarbital (PB)-type and 3-methylcholanthrene (MC)-type inducers. nih.govasm.org The structure of a given halogenated biphenyl determines which class of CYP enzymes it is more likely to induce and subsequently be metabolized by. nih.gov For example, 3,4,3',4'-substituted biphenyls are known to be potent MC-type inducers. nih.gov

The metabolism of PCBs by CYP enzymes can lead to a variety of hydroxylated products. For less chlorinated biphenyls, multiple CYP isoforms, including those from the CYP1, CYP2, and CYP3 families, have shown metabolic activity. nih.gov The position of hydroxylation is a key determinant of the subsequent toxicological properties of the metabolites. While hydroxylation is a critical step for detoxification and excretion, it can also lead to the formation of more toxic, reactive metabolites.

In the context of this compound, it is anticipated that CYP-mediated oxidation would be a primary route of biotransformation in eukaryotic systems. The presence of halogens at the meta and para positions suggests that hydroxylation could occur at available ortho or para positions, depending on the specific CYP enzymes involved. The resulting hydroxylated metabolites could then undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion from the body.

Table 1: Key Cytochrome P450 Isoforms Involved in the Metabolism of Halogenated Biphenyls and Their General Roles

| CYP Isoform Family | Inducer Type Association | General Role in Halogenated Biphenyl Metabolism |

| CYP1A | 3-Methylcholanthrene (MC)-type | Metabolism of planar, co-planar, and mono-ortho substituted PCBs. nih.gov |

| CYP2B | Phenobarbital (PB)-type | Metabolism of non-planar, di-ortho substituted PCBs. |

| CYP2C | Mixed-type | Broad substrate specificity, contributing to the metabolism of various PCB congeners. |

| CYP3A | Mixed-type | Involved in the metabolism of a wide range of xenobiotics, including some PCBs. nih.gov |

Genetic and Molecular Basis of Microbial Degradation Pathways

The microbial degradation of halogenated biphenyls is a key process in their environmental fate. The genetic and molecular basis for these degradation pathways has been extensively studied, particularly for PCBs. These pathways can be broadly divided into two categories: aerobic and anaerobic degradation.

Aerobic Degradation:

In aerobic environments, the primary mechanism for the breakdown of less halogenated biphenyls is through a co-metabolic process mediated by bacteria that can utilize biphenyl as a carbon source. nih.gov The key genetic determinants for this pathway are found in the bph gene cluster. nih.gov This cluster encodes a series of enzymes that carry out the oxidative degradation of the biphenyl structure.

The initial and crucial step is catalyzed by biphenyl dioxygenase (BphA), a multi-component enzyme that introduces two hydroxyl groups onto one of the aromatic rings. nih.gov This is followed by the action of a dihydrodiol dehydrogenase (BphB), which forms a dihydroxybiphenyl. The dihydroxybiphenyl then undergoes ring cleavage by a 2,3-dihydroxybiphenyl-1,2-dioxygenase (BphC). researchgate.net The resulting meta-cleavage product is further processed by a hydrolase (BphD) and other enzymes of the lower metabolic pathway, ultimately leading to intermediates of the Krebs cycle. researchgate.net

The substrate specificity of the biphenyl dioxygenase is a major factor determining which congeners can be degraded. Generally, biphenyls with fewer halogen substituents are more readily degraded. The position of the halogens also plays a critical role, with ortho-substituted congeners often being more recalcitrant. wikipedia.org For a mixed halogenated compound like this compound, it is plausible that aerobic degradation would proceed through the bph pathway, although the efficiency would likely be influenced by the presence of four halogen atoms.

Anaerobic Degradation:

In anaerobic environments such as sediments, a different microbial process known as reductive dehalogenation occurs. oup.com This process involves the removal of halogen atoms from the biphenyl rings, with the halogenated biphenyl serving as an electron acceptor. wikipedia.org Reductive dehalogenation is particularly important for highly halogenated biphenyls that are resistant to aerobic attack. oup.com

Microorganisms capable of reductive dehalogenation have been identified, and the process is known to be highly specific with respect to the position of halogen removal. For PCBs, meta and para chlorines are generally more susceptible to removal than ortho chlorines. researchgate.net The progressive removal of halogens leads to the formation of less halogenated congeners, which can then be susceptible to aerobic degradation if they migrate to an aerobic environment. wikipedia.orgoup.com

For this compound, anaerobic conditions would likely favor reductive dehalogenation. It is conceivable that both bromine and chlorine atoms could be removed, with the relative rates depending on the specific microbial communities present and the redox conditions of the environment.

Table 2: Key Genes and Enzymes in the Aerobic Microbial Degradation of Halogenated Biphenyls

| Gene | Enzyme | Function |

| bphA | Biphenyl Dioxygenase | Catalyzes the initial dihydroxylation of the biphenyl ring. nih.gov |

| bphB | Dihydrodiol Dehydrogenase | Converts the dihydrodiol to a dihydroxybiphenyl. |

| bphC | 2,3-Dihydroxybiphenyl-1,2-dioxygenase | Cleaves the aromatic ring of the dihydroxybiphenyl. researchgate.net |

| bphD | Hydrolase | Further breaks down the ring-cleavage product. researchgate.net |

Ecological Impact and Mechanistic Ecotoxicology of 3,4 Dibromo 3 ,4 Dichloro 1,1 Biphenyl

Bioavailability and Uptake Mechanisms in Aquatic and Terrestrial Organisms

The bioavailability and uptake of polyhalogenated biphenyls are significantly influenced by their lipophilicity, which is in turn determined by the degree and pattern of halogenation. Highly chlorinated PCBs, for instance, exhibit greater potential for bioaccumulation and biomagnification within food chains. nih.gov These compounds are found in the organic components of soil and sediments, from which they can be absorbed by plants and ingested by aquatic organisms. nih.gov Due to their resistance to degradation, their concentrations increase at higher trophic levels. nih.gov

In aquatic environments, the uptake of PHBs by organisms can occur directly from the water (bioconcentration) or through the ingestion of contaminated food (biomagnification). nih.gov For fish, both pathways are significant. The transfer of less chlorinated or brominated compounds into aquatic organisms is often more efficient due to easier penetration of cell membranes. nih.gov Studies on fish in the Houston Ship Channel have highlighted the importance of the octanol-water partition coefficient (Kow) in predicting the bioaccumulation potential of different PCB congeners. uh.edu Those with a higher Kow are more hydrophobic and tend to accumulate in fatty tissues. uh.edu Filter-feeding bivalves, such as mussels and oysters, are known to accumulate PCBs from their surrounding environment and are often used as indicator species for pollution. frontiersin.org

In terrestrial ecosystems, the primary route of exposure for many organisms is through the diet. For example, American kestrels can be exposed to polybrominated diphenyl ethers (PBDEs) and PCBs through their prey. wikipedia.org The persistence of these compounds in the environment leads to their accumulation in the adipose tissues of wildlife. nih.gov

Table 1: Bioaccumulation Factors (BAF) for select PCB congeners in fish

| PCB Congener | Log BAF (L/kg) | Species | Location |

| PCB 52 | 5.2 | Common carp | Lake Chapala, Mexico |

| PCB 101 | 5.8 | Common carp | Lake Chapala, Mexico |

| PCB 138 | 6.2 | Common carp | Lake Chapala, Mexico |

| PCB 153 | 6.3 | Common carp | Lake Chapala, Mexico |

| PCB 180 | 6.5 | Common carp | Lake Chapala, Mexico |

Source: Adapted from studies on PCB bioaccumulation in aquatic ecosystems. It is important to note that these values are for specific PCB congeners and not 3,4-Dibromo-3',4'-dichloro-1,1'-biphenyl.

Cellular and Molecular Responses in Model Organisms

The toxic effects of many planar polyhalogenated biphenyls are mediated through their binding to and activation of the aryl hydrocarbon receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor that, upon binding with a suitable ligand, translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This binding initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism. proquest.com

The structure of a PHB congener significantly influences its ability to bind to the AhR. Planar (or co-planar) PCBs, which lack chlorine atoms at the ortho positions, can adopt a flat conformation and are potent AhR agonists. In contrast, non-planar, ortho-substituted PCBs are generally weaker AhR agonists. Given the substitution pattern of this compound, with halogens at the meta and para positions, it is predicted to be a planar molecule and therefore a likely AhR agonist. Studies on various PCB congeners have shown that 'dioxin-like' PCBs, which are AhR agonists, can induce cell proliferation in rat liver epithelial cells, a response linked to AhR activation. nih.gov

A primary and well-characterized downstream effect of AhR activation is the induction of cytochrome P450 (CYP) enzymes, particularly those in the CYP1A subfamily. cdnsciencepub.com The induction of CYP1A1 is a sensitive biomarker for exposure to AhR agonists like dioxin-like PCBs. nih.gov

Research on various PCB congeners has consistently demonstrated their ability to induce CYP1A1 expression and its associated enzymatic activity, such as ethoxyresorufin-O-deethylase (EROD) activity. cdnsciencepub.comnih.gov For example, the treatment of rainbow trout liver cells with PCBs 77, 81, 118, and 126 led to the induction of EROD activity. cdnsciencepub.com Similarly, dogs exposed to a commercial PCB mixture (Aroclor 1248) showed elevated levels of hepatic CYP1A1 and increased EROD activity. nih.govresearchgate.net Studies in chick embryo hepatocytes revealed that different PCB congeners could be categorized into groups based on their pattern of CYP induction, with some being potent inducers of EROD activity. nih.gov The induction of CYP1A1 is a critical step in the metabolism of many xenobiotics, but it can also lead to the production of reactive metabolites that contribute to toxicity. psu.edu

Table 2: Relative Potency of select PCB congeners to induce EROD activity in rat hepatoma cells (H4IIE)

| PCB Congener | Relative Potency (compared to TCDD) |

| PCB 77 (3,3',4,4'-Tetrachlorobiphenyl) | 0.0002 |

| PCB 126 (3,3',4,4',5-Pentachlorobiphenyl) | 0.1 |

| PCB 169 (3,3',4,4',5,5'-Hexachlorobiphenyl) | 0.005 |

Source: Adapted from research on the toxic equivalency factors of PCBs. These values are for specific PCB congeners and not this compound.

Exposure to polyhalogenated biphenyls has been linked to the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them. nih.govnih.gov This can lead to damage to cellular components such as lipids, proteins, and DNA. nih.gov

Immunomodulation Mechanisms in Wildlife

Polyhalogenated biphenyls are known to have immunomodulatory effects in a variety of wildlife species. nih.govnih.govresearchgate.netresearchgate.net Early studies on individuals exposed to PBBs in Michigan revealed alterations in the immune system, including changes in lymphocyte populations. nih.gov

In vitro studies on ringed seal lymphocytes have demonstrated that certain non-coplanar PCB congeners (CB 138, 153, and 180) can significantly reduce lymphocyte proliferation. nih.gov This suggests that not only AhR-activating congeners but also other PCBs can impact immune function. The immunotoxic effects of organochlorine mixtures can be complex, with interactions between different compounds leading to effects that are not simply additive. researchgate.net In some cases, the immune system of marine mammals and humans appears to be a target of these compounds. researchgate.net

Endocrine Disruption Mechanisms in Vertebrates and Invertebrates

Polyhalogenated biphenyls are well-established endocrine-disrupting chemicals (EDCs) that can interfere with the normal functioning of hormonal systems in both vertebrates and invertebrates. nih.govresearchgate.netresearchgate.net

In vertebrates, PCBs can interfere with the thyroid hormone system. nih.gov This is a significant concern, particularly during development, as thyroid hormones are crucial for proper neurodevelopment. nih.gov PCBs can also affect reproductive hormones. For instance, exposure to PCBs has been shown to impact carotenoid-dependent signaling in American kestrels, which plays a role in breeding coloration and behavior. wikipedia.org In fish, exposure to PCBs has been linked to reproductive impairments. nih.gov The mechanisms of endocrine disruption are varied and can include direct interaction with hormone receptors, alteration of hormone synthesis and metabolism, and disruption of hormone transport. researchgate.net

In invertebrates, the effects of EDCs are also a significant concern, although the endocrine systems of many invertebrate groups are less well understood than those of vertebrates. nih.gov However, evidence exists for endocrine disruption in various invertebrate species. For example, in silico studies on zebrafish, a model organism, suggest that PCBs can interact with vitellogenin, a key protein in egg yolk formation, potentially impairing reproduction. nih.gov Given the conserved nature of many endocrine signaling pathways across the animal kingdom, it is likely that a broad range of invertebrates are susceptible to the endocrine-disrupting effects of polyhalogenated biphenyls. nih.gov

Genotoxicity and Mutagenicity Studies in Eukaryotic and Prokaryotic Systems (Mechanistic)

No studies were found that investigated the genotoxic or mutagenic potential of this compound in either eukaryotic or prokaryotic test systems. There is no available data on its ability to induce DNA damage, gene mutations, or chromosomal aberrations.

Population and Community Level Ecological Effects (Mechanistic Inference)

There is no research available to infer the mechanistic effects of this compound on ecological populations or communities. Studies on how this compound might affect species interactions, population dynamics, or community structure have not been published.

Theoretical and Computational Chemistry Approaches to 3,4 Dibromo 3 ,4 Dichloro 1,1 Biphenyl

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are dictated by its electronic structure.